2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the pyridine family This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-methylpyridine
- 2-Fluoropyridine
- 2,4,6-Tri-tert-butylpyrimidine
Uniqueness
2-Tert-butyl-4-cyclopropoxy-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specific interactions with molecular targets.
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclopropyloxy-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO/c1-12(2,3)10-6-9(18-8-4-5-8)7-11(17-10)13(14,15)16/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZKMUHCLHDISGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.